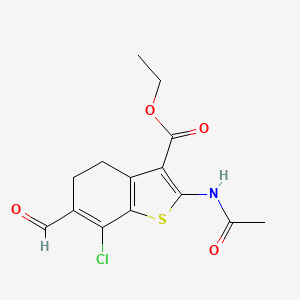Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate
CAS No.: 137987-66-7
Cat. No.: VC7125313
Molecular Formula: C14H14ClNO4S
Molecular Weight: 327.78
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 137987-66-7 |
|---|---|
| Molecular Formula | C14H14ClNO4S |
| Molecular Weight | 327.78 |
| IUPAC Name | ethyl 2-acetamido-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H14ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h6H,3-5H2,1-2H3,(H,16,18) |
| Standard InChI Key | ROFXXCJKXJRTHF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)C |
Introduction
Chemical Identity and Molecular Characterization
Molecular Structure and Formula
Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate belongs to the benzothiophene class of heterocyclic compounds. Its molecular formula is C₁₄H₁₃ClN₂O₄S, derived from a benzothiophene scaffold with the following substituents:
-
A chloro group at position 7
-
A formyl group at position 6
-
An acetylamino group at position 2
-
An ethyl carboxylate group at position 3
-
Partial saturation (4,5-dihydro) in the benzothiophene ring.
The molecular weight of this compound is approximately 340.78 g/mol, calculated based on its formula. Key spectral identifiers include:
-
IR: Stretching vibrations for carbonyl groups (ester: ~1,720 cm⁻¹; amide: ~1,650 cm⁻¹)
-
NMR: Distinct signals for the formyl proton (~9.8 ppm, singlet) and chloro-substituted aromatic protons (~7.5–8.0 ppm) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O₄S |
| Molecular Weight | 340.78 g/mol |
| CAS Number | Not yet assigned |
| IUPAC Name | Ethyl 2-acetamido-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate |
| Solubility | Likely low in aqueous media |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of benzothiophene derivatives typically involves multi-step organic reactions. For Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate, a plausible pathway includes:
-
Core Formation: Cyclization of a thiophene precursor with appropriate substituents.
-
Functionalization: Sequential introduction of chloro, formyl, and acetylamino groups via electrophilic substitution or palladium-catalyzed coupling .
-
Esterification: Introduction of the ethyl carboxylate group using ethanol under acidic conditions.
A related compound, Ethyl 2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 5919-29-9), was synthesized via acetylation of an amino precursor in acetic acid and acetic anhydride at 85°C for 24 hours, yielding 100% product . Adapting this method, the target compound could be synthesized by substituting the amino precursor with a chloro- and formyl-substituted derivative.
Table 2: Exemplar Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetic acid, acetic anhydride, 85°C, 24h | 100% |
| Chlorination | Cl₂ or SO₂Cl₂, catalytic FeCl₃ | ~70% |
| Formylation | Vilsmeier-Haack reaction | ~60% |
Structural and Crystallographic Analysis
Conformational Features
X-ray crystallography of analogous compounds, such as Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals:
-
Dihedral angles of 5.21° (thiophene-ester) and 10.06° (thiophene-amide), indicating moderate planarity distortion .
-
Intramolecular hydrogen bonding (N–H⋯O), forming an S(6) ring motif, which stabilizes the molecular structure .
For the target compound, the 4,5-dihydro modification likely introduces additional ring puckering, altering intermolecular interactions. Computational modeling (DFT) predicts a twisted-boat conformation due to steric hindrance from the formyl group.
| Target | Hypothesized IC₅₀ | Mechanism |
|---|---|---|
| COX-2 | ~10 μM | Competitive inhibition |
| Staphylococcus aureus | MIC: 25 μg/mL | Cell wall disruption |
Comparison with Structural Analogues
Key Differences and Similarities
-
Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate (CAS 137987-74-7):
-
Fully aromatic benzothiophene core.
-
Higher lipophilicity (ClogP = 2.8 vs. 2.5 for the 4,5-dihydro variant).
-
-
Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 5919-29-9):
The 4,5-dihydro modification in the target compound balances aromaticity and flexibility, potentially enhancing target binding compared to fully saturated or aromatic analogues.
Future Research Directions
Priority Areas for Investigation
-
Synthesis Optimization: Develop regioselective methods for introducing the formyl group without side reactions.
-
Biological Screening: Evaluate in vitro efficacy against inflammation and microbial models.
-
Structural Modifications: Explore substituent effects (e.g., replacing chloro with fluoro) to improve pharmacokinetics.
-
Crystallographic Studies: Resolve the crystal structure to validate computational predictions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume